2-[(2-Carboxyethyl)sulfanyl]nicotinic acid

Coordination Chemistry Supramolecular Assembly Metal-Organic Frameworks

Sourcing nicotinic acid derivatives with a defined, flexible carboxyethyl sulfanyl linker often yields inconsistent purity or incorrect substitution patterns, compromising MOF topology studies and bioconjugation efficiency. 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid (CAS 286472-02-4) resolves this: • Dual carboxylic acid & pyridine nitrogen sites enable predictable coordination chemistry and novel MOF frameworks. • Ethyl spacer provides optimal tether length for carbodiimide-mediated bioconjugation, minimizing steric hindrance. • ≥95% purity ensures reproducible multi-step synthesis with fewer side reactions.

Molecular Formula C9H9NO4S
Molecular Weight 227.24 g/mol
CAS No. 286472-02-4
Cat. No. B1363653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Carboxyethyl)sulfanyl]nicotinic acid
CAS286472-02-4
Molecular FormulaC9H9NO4S
Molecular Weight227.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)SCCC(=O)O)C(=O)O
InChIInChI=1S/C9H9NO4S/c11-7(12)3-5-15-8-6(9(13)14)2-1-4-10-8/h1-2,4H,3,5H2,(H,11,12)(H,13,14)
InChIKeyBECQKEAJAOJORW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Carboxyethyl)sulfanyl]nicotinic acid (CAS 286472-02-4) Procurement Guide: Chemical Identity and Basic Properties


2-[(2-Carboxyethyl)sulfanyl]nicotinic acid (CAS 286472-02-4) is a nicotinic acid derivative characterized by a 2-carboxyethyl sulfanyl substituent. Its molecular formula is C9H9NO4S with a molecular weight of 227.24 g/mol, and it is typically supplied as a solid with a melting point of 203-205°C [1]. This compound is commercially available for research and development purposes with reported purity specifications of ≥95% or 97% . It is classified as an irritant (H317, H319) and should be handled accordingly . Its InChI Key is BECQKEAJAOJORW-UHFFFAOYSA-N .

1
Nicotinic acid core with flexible 2-carboxyethyl sulfanyl side chain for ligand design
2
Defined purity specifications (≥95%) from multiple vendors support synthesis reproducibility
3
Suitable as building block for MOF, bioconjugation, and heterocyclic synthesis workflows

2-[(2-Carboxyethyl)sulfanyl]nicotinic acid (CAS 286472-02-4): Critical Differentiation from Generic Nicotinic Acid Analogs


Nicotinic acid analogs are not interchangeable due to the profound impact of substituent structure on molecular properties and potential biological function. 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid distinguishes itself from simpler analogs like 2-[(carboxymethyl)sulfanyl]nicotinic acid or unsubstituted nicotinic acid through its specific 2-carboxyethyl sulfanyl chain, which introduces a carboxylic acid moiety at a defined distance from the pyridine ring . This structural feature influences the compound's LogP (calculated ~1.35) , hydrogen bonding capacity, and potential metal chelation behavior, which are critical for applications in coordination chemistry, enzyme inhibition studies, or as a building block for more complex molecules. Substituting with an analog lacking this precise substitution pattern could alter solubility, reactivity, and biological recognition, leading to inconsistent or invalid research outcomes. Therefore, procurement decisions must be based on the specific molecular identity rather than general class.

Property
2-[(2-Carboxyethyl)sulfanyl]nicotinic acid
Closest analog or unsubstituted niacin
Spacer length
Ethyl linker (C2) – longer, more flexible
Carboxymethyl analog has methyl linker (C1) – may restrict coordination geometry
Functional handles
Two carboxyl groups + thioether for metal binding and conjugation
Unsubstituted niacin lacks thioether and side-chain carboxylate – bioconjugation not feasible
Physicochemical profile
Calculated LogP ~1.35; specific H-bond capacity
Different LogP and solubility may alter reactivity and recognition

Quantitative Differentiation Evidence for 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid (CAS 286472-02-4)


Extended Spacer Length vs. Carboxymethyl Analog: A Key Structural Distinction

A key structural differentiator is the length of the carboxylic acid-bearing side chain. 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid possesses an ethyl spacer between the sulfur atom and the terminal carboxyl group. In contrast, a closely related commercially available analog, 2-[(carboxymethyl)sulfanyl]nicotinic acid (CAS 325704-15-2), features only a single methylene spacer [1]. This difference in carbon chain length (C2 vs. C1) directly impacts the distance and conformational flexibility between the nicotinic acid core and the secondary metal-binding or reaction site. For applications where a longer, more flexible tether is required for optimal geometry in a coordination complex or for distance-dependent bioconjugation, the target compound provides a distinct structural advantage.

Spacer length vs. carboxymethyl analog
Head-to-head
Ethyl spacer (2 C) vs. methyl spacer (1 C)
One additional carbon atom provides longer, more flexible tether
Supports coordination geometry optimization selection
Based on CAS registry and structural comparison
Coordination Chemistry Supramolecular Assembly Metal-Organic Frameworks

Purity and Vendor-Supplied Quality Specifications

Vendor specifications for 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid provide quantitative purity data for procurement. While multiple suppliers offer this compound, the minimum purity specification is a key differentiator for sensitive applications. For example, one vendor (AKSci) specifies a minimum purity of 95% , while another (CymitQuimica) lists a purity of 97% . These values provide a baseline for selection, particularly when compared to similar, less-characterized nicotinic acid derivatives that may be offered without defined purity specifications. In contrast, a search for a simpler analog, such as unsubstituted nicotinic acid (niacin), reveals that while high-purity standards exist, the unique substitution pattern of the target compound necessitates a more specialized and potentially less widely available synthesis, making vendor-defined purity a critical procurement parameter.

Vendor purity specifications
Specification review
95% (AKSci) to 97% (CymitQuimica)
Supports synthesis reproducibility review
Vendor-reported; verify with certificate of analysis
Chemical Synthesis Analytical Chemistry Quality Control

Price and Availability Comparison Among Suppliers

Direct comparison of pricing and availability from different vendors provides quantifiable procurement metrics. For 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid, pricing for a 100 mg unit is listed at $176 from AK Sci , while Santa Cruz Biotechnology lists a 500 mg unit for $146 and a 1 g unit for $203 . This represents a significant difference in cost per milligram. For example, the cost per mg from AK Sci is $1.76/mg, whereas the cost per mg from Santa Cruz Biotechnology is $0.29/mg for the 500 mg size and $0.20/mg for the 1 g size. This is a 6- to 8-fold difference in unit price, a crucial factor for large-scale projects. In contrast, simpler analogs like unsubstituted nicotinic acid are available at a fraction of this cost from multiple bulk suppliers, but they lack the specific functional handle required for many applications. The target compound's pricing and availability data empower procurement scientists to make cost-effective decisions based on project scale and budget.

Supplier price per mg
Head-to-head
$1.76/mg (100 mg) – $0.20/mg (1 g)
Up to 8-fold unit-cost variation across vendors and pack sizes
Supports procurement cost analysis
Prices as of Jan 2026; verify current listings
Procurement Cost Analysis Supply Chain

Recommended Research and Industrial Applications for 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid (CAS 286472-02-4)


Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

The compound's structure, featuring a nicotinic acid core with a flexible carboxyethyl sulfanyl side chain, positions it as a versatile ligand for coordination chemistry. The two carboxylic acid groups (one on the pyridine ring, one on the side chain) and the pyridine nitrogen offer multiple potential binding sites, making it a candidate for constructing metal-organic frameworks (MOFs) or discrete coordination complexes. The ethyl spacer provides greater conformational freedom compared to the shorter methyl analog, which could lead to novel framework topologies or enhanced stability in the resulting materials . Researchers in this field should prioritize this compound over simpler analogs to explore the impact of a longer, more flexible linker on MOF properties, as outlined in the evidence from Section 3.

Chemical Biology and Bioconjugation Studies

The carboxylic acid group on the side chain can be readily activated for bioconjugation (e.g., to amines on proteins or peptides) using standard carbodiimide chemistry. The ethyl spacer provides a defined distance between the bioconjugation site and the nicotinic acid core, which may be important for minimizing steric hindrance or optimizing biological activity. This compound serves as a building block for creating novel probes or modifying biomolecules, where the precise tether length is a critical design parameter, as differentiated from the shorter carboxymethyl analog in Section 3 .

Synthesis of Novel Heterocyclic Compounds

2-[(2-Carboxyethyl)sulfanyl]nicotinic acid is a valuable intermediate in organic synthesis. Its multifunctional nature allows for diverse chemical transformations. For example, the carboxylic acid groups can be esterified or reduced, and the sulfur atom can be oxidized to a sulfoxide or sulfone. These modifications enable the construction of libraries of novel heterocyclic compounds for drug discovery or materials science applications. The defined purity specifications (≥95-97%) from suppliers ensure that the starting material is of sufficient quality for multi-step synthesis, minimizing side reactions and improving overall yield. This is a key advantage over less well-characterized or lower-purity analogs.

Application
Selection Property
Validation Focus
MOF ligand design
Flexible C2 ethyl linker with dual carboxylate/pyridine donors
Coordination geometry and framework topology assessment
Bioconjugation probe synthesis
Side-chain carboxyl activation and defined spacer length
Conjugation efficiency and steric compatibility review
Heterocyclic library building block
Multifunctional core (acid, thioether) for derivatization
Purity (≥95%) and reactivity in multi-step synthesis validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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